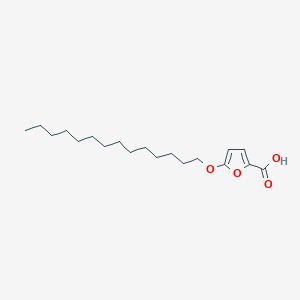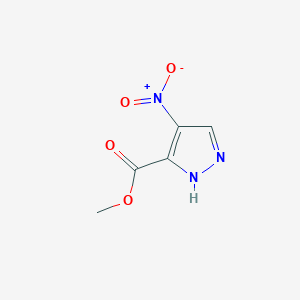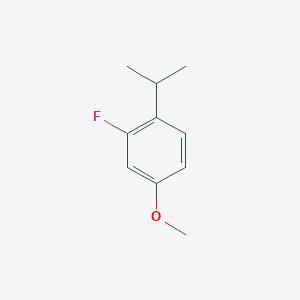
N-(p-Hydroxyphenyl)-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Hydroxyphenyl)-L-glutamine is a compound that features a phenolic hydroxyl group attached to a benzene ring, which is further connected to an L-glutamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Hydroxyphenyl)-L-glutamine typically involves the reaction of p-aminophenol with L-glutamine under specific conditions. One common method includes the use of chloracetic acid as a reagent to facilitate the formation of the desired compound . The reaction is usually carried out in a solvent such as water or ethanol, and the pH is adjusted to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the compound, such as recrystallization or chromatography, to ensure high purity and quality for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(p-Hydroxyphenyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
N-(p-Hydroxyphenyl)-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-(p-Hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound may also influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
p-Hydroxyphenylglycine: Shares the phenolic hydroxyl group but differs in the amino acid moiety.
p-Hydroxyphenylalanine: Similar structure but with an alanine moiety instead of glutamine.
p-Hydroxyphenylacetic acid: Contains a phenolic hydroxyl group but with an acetic acid moiety.
Uniqueness
N-(p-Hydroxyphenyl)-L-glutamine is unique due to its specific combination of a phenolic hydroxyl group and an L-glutamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
30382-24-2 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2S)-2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
LOTUEIYQWILGCV-VIFPVBQESA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
melting_point |
231.5°C |
Key on ui other cas no. |
30382-24-2 |
physical_description |
Solid |
Synonyms |
gamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)
